4-(4-Methoxyphenyl)-2-methylthiazole
Description
BenchChem offers high-quality 4-(4-Methoxyphenyl)-2-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)-2-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCVKLSCKKRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354323 | |
| Record name | 4-(4-Methoxy-phenyl)-2-methyl-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50834-78-1 | |
| Record name | 4-(4-Methoxy-phenyl)-2-methyl-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole
An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-(4-methoxyphenyl)-2-methylthiazole, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. Moving beyond a simple recitation of procedural steps, this document elucidates the causal relationships behind experimental choices, grounding the entire process in established chemical principles. The primary focus is the Hantzsch thiazole synthesis, a robust and highly efficient method for constructing the target molecule from readily available precursors. The guide furnishes detailed, field-tested protocols for the synthesis of the requisite α-haloketone intermediate and its subsequent condensation with thioacetamide. Each stage is supported by mechanistic insights, quantitative data, and process visualizations to ensure reproducibility and facilitate optimization. This document is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of substituted thiazoles.
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone in modern medicinal chemistry. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5]
The specific compound, 4-(4-methoxyphenyl)-2-methylthiazole, represents a key building block. The methoxyphenyl group at the C4 position and the methyl group at the C2 position provide distinct vectors for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this molecule with high purity and yield is therefore a critical enabling step for advanced research. This guide focuses on the most reliable and widely adopted synthetic strategy: the Hantzsch thiazole synthesis.
The Core Synthetic Approach: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the preeminent method for the construction of thiazole rings. The reaction facilitates the condensation of an α-haloketone with a thioamide.[6] Its enduring prevalence is a testament to its reliability, high yields, and broad substrate scope.
Mechanistic Rationale
The efficacy of the Hantzsch synthesis stems from a logical and sequential series of nucleophilic reactions. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Initial Nucleophilic Attack (S-Alkylation): The reaction commences with the nucleophilic sulfur atom of the thioamide (Thioacetamide) attacking the electrophilic α-carbon of the haloketone (2-bromo-1-(4-methoxyphenyl)ethan-1-one). This step is a classic SN2 reaction, displacing the bromide ion and forming an isothioamide intermediate.[6]
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate, now positioned favorably, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the original ketone moiety. This intramolecular condensation forms a five-membered heterocyclic ring, a 4-hydroxythiazoline intermediate.
-
Dehydration and Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration event results in the formation of a double bond within the ring, yielding the stable, aromatic thiazole system.[6]
The thermodynamic driving force for this reaction is the formation of the highly stable aromatic thiazole ring.
Precursor Synthesis: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
A high-quality α-haloketone is essential for a successful Hantzsch synthesis. The most common precursor is 2-bromo-4'-methoxyacetophenone, synthesized via the direct bromination of 4'-methoxyacetophenone.[7][8]
Experimental Protocol: α-Bromination
This protocol describes a standard laboratory procedure for the synthesis of the key α-haloketone intermediate.
Objective: To synthesize 2-bromo-1-(4-methoxyphenyl)ethan-1-one from 4'-methoxyacetophenone.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 4'-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 to 1.1 equivalents) in the same solvent via the dropping funnel over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed. Maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture slowly into a beaker of ice water with stirring. The product, being a solid, will precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield a crystalline solid.[8]
Quantitative Data and Considerations
| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10 mmol scale) | Purpose/Comment |
| 4'-Methoxyacetophenone | 1.0 | 1.50 g | Starting material |
| Bromine (Br₂) | 1.05 | 1.68 g (0.54 mL) | Brominating agent |
| Solvent (Methanol) | - | 20-30 mL | Reaction medium |
| Temperature | - | 0 °C to RT | Controls reaction rate and selectivity |
| Reaction Time | - | 2-5 hours | Varies based on scale and temperature |
| Expected Yield | - | 85-95% | After recrystallization |
Causality Behind Experimental Choices:
-
Solvent Choice: Methanol or acetic acid are chosen for their ability to dissolve the starting material and for their polarity, which can facilitate the ionic reaction mechanism.
-
Stoichiometry: A slight excess of bromine is often used to ensure complete conversion of the starting material, but a large excess should be avoided to prevent the formation of di-brominated byproducts.
-
Temperature Control: The initial cooling to 0 °C moderates the exothermic reaction and enhances the selectivity of mono-bromination at the α-position.
Core Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole
This section provides the detailed workflow for the final condensation step to yield the target molecule.
Experimental Protocol: Hantzsch Condensation
Objective: To synthesize 4-(4-methoxyphenyl)-2-methylthiazole via the condensation of 2-bromo-1-(4-methoxyphenyl)ethan-1-one and thioacetamide.
Methodology:
-
Reaction Setup: To a round-bottom flask containing 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent), add a solvent such as absolute ethanol.
-
Reagent Addition: Add thioacetamide (1.0 to 1.2 equivalents) to the solution. The use of a slight excess of the thioamide can help drive the reaction to completion.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting materials.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water or a dilute aqueous solution of sodium bicarbonate. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to yield the pure 4-(4-methoxyphenyl)-2-methylthiazole.
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10 mmol scale) | Purpose/Comment |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 1.0 | 2.29 g | α-Haloketone precursor |
| Thioacetamide | 1.1 | 0.83 g | Thioamide precursor |
| Solvent (Ethanol) | - | 40-50 mL | Reaction medium |
| Temperature | - | Reflux (~78 °C) | Provides activation energy |
| Reaction Time | - | 2-4 hours | Typical duration for completion |
| Expected Yield | - | 80-90% | After purification |
Characterization
The identity and purity of the synthesized 4-(4-methoxyphenyl)-2-methylthiazole should be confirmed using standard analytical techniques.[9]
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the methoxyphenyl ring, the singlet for the methoxy group, the singlet for the methyl group on the thiazole ring, and a singlet for the C5-H of the thiazole.
-
¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=N and C=C bonds of the thiazole ring and the C-O stretching of the methoxy group.
Experimental Workflow Visualization
The overall synthetic strategy is a logical two-step process, easily visualized to guide laboratory execution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. 2-Bromo-4 -methoxyacetophenone 97 2632-13-5 [sigmaaldrich.com]
- 8. guidechem.com [guidechem.com]
- 9. jyoungpharm.org [jyoungpharm.org]
An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-methylthiazole (CAS 50834-78-1): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-2-methylthiazole (CAS 50834-78-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic methodology based on the Hantzsch thiazole synthesis, and explores its potential biological activities and applications, with a particular focus on its emerging role in oncology and infectious disease research. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction
The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds and functional materials. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery. 4-(4-Methoxyphenyl)-2-methylthiazole, belonging to the arylthiazole class, has garnered attention for its potential as a versatile synthetic intermediate and as a pharmacophore in the design of novel therapeutic agents. This guide aims to provide a detailed technical resource on this compound, consolidating available data on its synthesis, properties, and applications to facilitate further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(4-methoxyphenyl)-2-methylthiazole are summarized below.
| Property | Value | Source |
| CAS Number | 50834-78-1 | N/A |
| Molecular Formula | C₁₁H₁₁NOS | N/A |
| Molecular Weight | 205.28 g/mol | N/A |
| Melting Point | 64-69 °C | N/A |
| Appearance | Solid | N/A |
| Solubility | While quantitative data is limited, arylthiazoles are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Solubility in aqueous solutions is expected to be low. | N/A |
Synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole
The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 4-(4-methoxyphenyl)-2-methylthiazole, the key precursors are 2-bromo-1-(4-methoxyphenyl)ethanone and thioacetamide.
Synthetic Workflow
The overall synthetic strategy is a one-pot reaction that proceeds via the formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.
Caption: Hantzsch synthesis of 4-(4-methoxyphenyl)-2-methylthiazole.
Experimental Protocol (Adapted)
The following is a representative experimental protocol adapted from the synthesis of structurally similar thiazole derivatives. Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials:
-
2-Bromo-1-(4-methoxyphenyl)ethanone
-
Thioacetamide
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous ethanol.
-
To this solution, add thioacetamide (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Analytical and Spectral Data (Reference Data)
Note: The following data is for 2-amino-4-(4-methoxyphenyl)-1,3-thiazole and should be used as a reference for spectral interpretation.
| Parameter | Value |
| ¹H-NMR (DMSO-d₆, ppm) | δ 7.74 (d, 2H, Ar-H), 7.13 (s, 1H, thiazole-H), 6.94 (d, 2H, Ar-H), 6.82 (s, 2H, -NH₂), 3.77 (s, 3H, -OCH₃) |
| ¹³C-NMR (DMSO-d₆, ppm) | δ 168.55 (C2-thiazole), 158.99 (Ar-C), 150.17 (C4-thiazole), 128.34 (Ar-CH), 127.30 (Ar-C), 114.27 (Ar-CH), 99.79 (C5-thiazole), 55.51 (-OCH₃) |
Biological Activities and Potential Applications
The 4-(4-methoxyphenyl)-2-methylthiazole scaffold is a recurring motif in compounds with diverse biological activities. The primary areas of interest for this compound and its derivatives are in oncology and infectious diseases.
Anticancer Activity
Several studies have highlighted the potential of 4-arylthiazole derivatives as anticancer agents. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[1] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
A study on a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent antiproliferative activity against melanoma and prostate cancer cell lines.[1] These findings suggest that 4-(4-methoxyphenyl)-2-methylthiazole could serve as a valuable lead compound for the development of novel tubulin polymerization inhibitors.
Antimicrobial Activity
Thiazole-containing compounds have a long history as antimicrobial agents. The 4-(4-methoxyphenyl)thiazole core has been incorporated into molecules with demonstrated antibacterial and antifungal properties. For instance, a study on 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles showed desired activity against Escherichia coli and Staphylococcus aureus.[2] This suggests that the 4-(4-methoxyphenyl)thiazole moiety contributes to the antimicrobial efficacy.
Conclusion
4-(4-Methoxyphenyl)-2-methylthiazole (CAS 50834-78-1) is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction makes it an accessible building block for further chemical exploration. The recurring appearance of its core structure in biologically active molecules, particularly as an anticancer and antimicrobial agent, underscores its importance as a pharmacophore. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound in their respective fields. Further research is warranted to fully elucidate its pharmacological profile and to develop derivatives with enhanced therapeutic properties.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- SciELO. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. An Acad Bras Cienc, 95(1), e20220538.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity Against Multidrug-Resistant Staphylococcus aureus and in Silico Evaluation of MepA Efflux Pump by. Biointerface Research in Applied Chemistry, 12(1), 1033-1045.
- National Institutes of Health. (2021).
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide. BenchChem.
- MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(23), 5642.
- Nanomedicine Research Journal. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 5(4), 329-336.
- National Institutes of Health. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(3), 1149-1161.
- MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank, 2021(3), M1231.
- ResearchGate. (2011). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Journal of Molecular Structure, 993(1-3), 224-231.
-
PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. Retrieved from [Link]
- ResearchGate. (2015). IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). Journal of the Indian Chemical Society, 92(1), 113-117.
- ResearchGate. (2018). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 965-976.
- National Center for Biotechnology Information. (2011). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4064-4072.
- National Institutes of Health. (2014). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(15), 6488-6503.
- MDPI. (2019). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 24(18), 3296.
- PLOS One. (2015). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. PLOS One, 10(9), e0137259.
- Biopolymers and Cell. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell, 38(2), 123-129.
-
Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Retrieved from [Link]
- BioWorld. (2024, April 4). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld.
- MDPI. (2020). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 25(11), 2588.
-
Chem-Impex. (n.d.). 2-Metiltiazol. Retrieved from [Link]
- ResearchGate. (2014). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Revue Roumaine de Chimie, 59(11-12), 1029-1036.
- The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(1), 534-539.
-
The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Bis(4-methoxyphenyl)thiazole. Retrieved from [Link]
-
Cheméo. (n.d.). Thiazole (CAS 288-47-1). Retrieved from [Link]
Sources
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
A Technical Guide to the Therapeutic Targets of Thiazole Derivatives for Drug Development Professionals
Abstract
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have enabled the development of derivatives with a vast spectrum of pharmacological activities.[1] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets modulated by thiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms and rationale behind targeting critical proteins and pathways in oncology, infectious diseases, inflammation, and central nervous system disorders. The narrative is grounded in experimental evidence, featuring detailed protocols for target validation, quantitative data summaries, and visual diagrams of signaling pathways to elucidate the therapeutic potential of this versatile chemical entity.
Chapter 1: The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole nucleus is an essential component in numerous clinically significant molecules, including the anticancer agents Dasatinib and Dabrafenib, the anti-HIV drug Ritonavir, and the anti-inflammatory Meloxicam.[1][3][4] Its prevalence stems from its structural features: the nitrogen atom can serve as a hydrogen bond acceptor, and the sulfur atom can engage in various non-covalent interactions, while the aromatic ring itself provides a rigid core for orienting substituents towards specific binding pockets within a target protein.[5] This versatility allows medicinal chemists to systematically modify thiazole derivatives to optimize potency, selectivity, and pharmacokinetic profiles, making it a foundational element in modern drug discovery.[1]
Chapter 2: Anticancer Targets: Proliferation, Survival, and Angiogenesis
Thiazole derivatives have demonstrated remarkable efficacy in oncology by interfering with multiple biological pathways crucial for cancer cell growth, proliferation, and survival.[4][5][6]
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. Thiazole-based compounds have been successfully developed as potent inhibitors of several key kinase families.[4]
CDKs are essential for cell cycle progression, and their inhibition is a well-established strategy for cancer therapy.[6][7] Thiazole derivatives have been designed to target specific CDKs, such as CDK2 and CDK9, thereby inducing cell cycle arrest and apoptosis.[6][7][8] For instance, certain 4-thiazol-2-anilinopyrimidine derivatives show potent CDK9 inhibitory activity with IC50 values in the low nanomolar range, leading to the reinstatement of apoptosis in cancer cells.[8]
Causality in Experimental Design: The rationale for targeting CDKs is to halt the uncontrolled proliferation of cancer cells. CDK2 is pivotal for the G1/S phase transition, while CDK9 is crucial for transcriptional regulation of key survival proteins.[6][8] Therefore, inhibitors are designed to compete with ATP in the kinase active site. The efficacy of these inhibitors is first screened biochemically (kinase inhibition assays) and then validated in cell-based assays (cytotoxicity and cell cycle analysis) to confirm their biological effect.
Table 1: Selected Thiazole-Based CDK Inhibitors and Their In Vitro Potency
| Compound Class | Target | IC50 (nM) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| Thiazolone/Thiazolthione Derivatives | CDK2/cyclin A2 | 105.39 - 742.78 | Breast (MCF-7), Colon | [7] |
| 4-Thiazol-2-anilinopyrimidine (12u) | CDK9 | 7 | - | [8] |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2 / CDK9 | Varies | - |[8] |
Caption: CDK-mediated cell cycle progression and points of inhibition by thiazole derivatives.
RTKs like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are crucial for tumor angiogenesis, growth, and proliferation.[6] Thiazole derivatives have been shown to effectively block these receptors. For example, compound 4c, a synthesized thiazole derivative, demonstrated potent inhibition of VEGFR-2 with an IC50 of 0.15 µM.[6]
Epigenetic Modulation
HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is linked to various cancers, making them a key therapeutic target.[9] Benzothiazole-bearing compounds have been designed as potential HDAC inhibitors, and coumarin-thiazole hybrids have been developed as dual EGFR/HDAC1 inhibitors, showcasing a multi-targeted approach to cancer therapy.[9][10]
Experimental Workflow: Validating a Novel Anticancer Thiazole Derivative
A logical, self-validating workflow is essential to characterize a new chemical entity. The process begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.
Caption: Experimental workflow for validating a new anticancer thiazole derivative.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Staurosporine.[6] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. This is often done using a luminescence-based or fluorescence-based detection method.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified VEGFR-2 enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the thiazole derivative to the wells. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.[6]
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
Detection: Stop the reaction and add a detection reagent. For example, in a luminescence-based assay, this reagent detects the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed).
-
Signal Measurement: Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 value.
Principle: This method uses a DNA-staining fluorescent dye (e.g., Propidium Iodide, PI) to quantify the amount of DNA in each cell within a population. This allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with the thiazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G1) compared to the untreated control indicates cell cycle arrest at that checkpoint.[6]
Chapter 3: Antimicrobial Targets: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel agents with unique mechanisms of action. Thiazole derivatives have emerged as promising candidates, targeting essential bacterial enzymes that are distinct from those in humans.[11]
Bacterial Topoisomerase Inhibition
DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication.[12] They are validated targets for the fluoroquinolone class of antibiotics. Benzothiazole-based compounds have been identified as potent inhibitors of both E. coli DNA gyrase and topoisomerase IV, making them promising new antibacterial agents.[12]
Causality in Experimental Design: Targeting DNA gyrase is effective because it is essential for bacterial survival and has sufficient structural differences from human topoisomerases to allow for selective inhibition. The initial validation involves testing compounds against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) to determine their spectrum of activity (MIC determination). Subsequent mechanistic studies, such as in vitro enzyme assays and molecular docking, are used to confirm that the antibacterial effect is due to the specific inhibition of DNA gyrase.[13][14]
Caption: Mechanism of DNA Gyrase and its inhibition by thiazole derivatives.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
Chapter 4: Modulating Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives can modulate this process by inhibiting key enzymes in inflammatory signaling cascades.[15]
Inhibition of COX and LOX Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are the key enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[15] Some thiazole derivatives have shown potent anti-inflammatory activities by blocking COX-2 and 5-LOX, making them attractive candidates for developing safer anti-inflammatory drugs.[15][16][17]
Caption: Simplified arachidonic acid pathway and points of inhibition by thiazole derivatives.
Chapter 5: Central Nervous System (CNS) Targets
Thiazole derivatives can cross the blood-brain barrier and modulate the activity of enzymes involved in neurotransmission, showing potential for the treatment of neurodegenerative and psychiatric disorders.[3]
Monoamine Oxidase (MAO) Inhibition
MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used to treat depression and Parkinson's disease. Several thiazolylhydrazone derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B.[3][18][19]
Table 2: Selected Thiazole-Based MAO Inhibitors
| Compound Class | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Analogue (3j) | MAO-A | 0.5781 | [19] |
| Thiazole Analogue (3c) | MAO-A | 5.619 | [19] |
| Benzofuran–Thiazolylhydrazone | MAO-A / MAO-B | Varies |[18] |
Chapter 6: Future Perspectives and Drug Development
The versatility of the thiazole scaffold continues to present promising opportunities for drug discovery. Future research will likely focus on the development of dual- or multi-target agents, such as the combined EGFR/HDAC inhibitors, to tackle complex diseases like cancer with a synergistic approach.[9] The integration of computational methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, will be crucial in rationally designing the next generation of thiazole-based therapeutics with improved efficacy and safety profiles.[13][20] The ongoing exploration of this remarkable heterocyclic system paves the way for novel pharmacological agents that can address significant unmet medical needs.[2]
References
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Sharma, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
Singh, S. P., & Kumar, D. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Gupta, S. K., et al. (2024). A review on thiazole based compounds and it's pharmacological activities. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Chander, S., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ilaš, J., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. Royal Society of Chemistry. Available at: [Link]
-
Kumar, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Chimenti, F., et al. (2010). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease. European Journal of Medicinal Chemistry. Available at: [Link]
-
Geronikaki, A., et al. (2020). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Medicinal Chemistry. Available at: [Link]
-
Betzi, S., et al. (2011). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gusev, A. N., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. Available at: [Link]
-
Al-Otaibi, F. M., et al. (2025). Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure. Available at: [Link]
-
Hassan, G. S., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Pop, R., et al. (2022). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. MDPI. Available at: [Link]
-
Aslam, O., et al. (2021). Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies. Bioorganic Chemistry. Available at: [Link]
-
Akmatov, M., et al. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. Available at: [Link]
-
Kumar, P. K., et al. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2024). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of Molecular Structure. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
- 8. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Preliminary Cytotoxicity Screening of Thiazole Compounds: A Strategic Approach for Early-Stage Drug Discovery
An In-Depth Technical Guide:
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This unique scaffold is not merely a synthetic curiosity; it is a "privileged structure" found in a multitude of natural products, most notably Vitamin B1 (Thiamine), and is integral to the framework of numerous clinically approved drugs.[1][3][4] Its versatility is demonstrated in blockbuster pharmaceuticals like the antiretroviral Ritonavir and the antimicrobial Sulfathiazole.[1][5] In oncology, thiazole derivatives have emerged as a particularly fruitful area of research, leading to the development of targeted therapies such as the tyrosine kinase inhibitor Dasatinib.[6][7]
The chemical properties of the thiazole nucleus—specifically the ability of its nitrogen atom to form hydrogen bonds—allow molecules incorporating this scaffold to effectively interact with a wide array of biological targets, including critical proteins and enzymes involved in cancer progression.[6] As researchers continue to synthesize novel thiazole-containing compounds, a critical first step in evaluating their therapeutic potential is to assess their fundamental ability to kill or inhibit the growth of cancer cells.[5][8] This process, known as cytotoxicity screening, serves as an essential gatekeeper in the drug discovery pipeline, enabling the early identification and prioritization of promising lead candidates.[9][10][11]
This guide provides a technical framework for conducting preliminary in vitro cytotoxicity screening of novel thiazole compounds. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring that the generated data is robust, reproducible, and provides a solid foundation for subsequent, more complex investigations.
Chapter 1: Designing a Robust and Self-Validating Screening Cascade
The primary objective of a preliminary screen is to efficiently and accurately determine whether a compound exhibits cytotoxic activity and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50). A well-designed screen functions as a self-validating system, incorporating the necessary controls and selection criteria to ensure the trustworthiness of the results.
Foundational Choices: Cell Lines and Assay Selection
The Rationale of Cell Line Selection:
The choice of cancer cell lines is a critical first decision. Large-scale screening across a diverse panel of genetically characterized cell lines is a powerful strategy for identifying compounds with specific activities.[12][13] For a preliminary screen of thiazole compounds, a pragmatic approach involves selecting a small, representative panel based on common cancer types where thiazoles have previously shown activity.
Commonly used cell lines for screening thiazole derivatives include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.[14][15]
-
HepG2: A human liver cancer cell line, useful for assessing potential hepatotoxicity alongside anti-cancer effects.[14]
-
MDA-MB-231: A human breast adenocarcinoma cell line, often used as a model for aggressive, triple-negative breast cancer.[8][17]
The selection should be guided by the specific therapeutic hypothesis for the novel compounds. Including a non-cancerous cell line (e.g., NIH/3T3 mouse embryo fibroblasts) can provide an early indication of selectivity—a highly desirable trait for any potential therapeutic.[18]
Choosing the Right Cytotoxicity Assay:
Numerous methods exist for assessing cell viability.[19][20] For high-throughput preliminary screening, the ideal assay is rapid, reproducible, cost-effective, and scalable.[10][19] The MTT assay is the workhorse for this purpose and is widely cited in the screening of thiazole compounds.[14][21][22]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[22] The core principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[22] The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable readout of cytotoxicity.[21]
The MTT Assay: A Detailed, Step-by-Step Protocol
This protocol is designed for a 96-well plate format, which is standard for preliminary screening.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin)
-
Thiazole test compounds, dissolved in Dimethyl Sulfoxide (DMSO) to create concentrated stocks
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Staurosporine, Doxorubicin, or Sorafenib)[14][17]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570-590 nm)
Experimental Workflow:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).[23] The goal is to have cells in the exponential growth phase at the end of the incubation period.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds and the positive control in complete medium. A typical starting concentration range might be 0.1 µM to 100 µM. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Include "vehicle control" wells that receive only the medium with the same final DMSO concentration as the treated wells. These wells represent 100% cell viability.
-
Also include "blank" wells containing only medium (no cells) for background absorbance correction.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[23]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[23]
-
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[21]
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength between 570 nm and 590 nm.[21] The reading should be performed within 1 hour of solubilization.
-
Workflow Visualization
Chapter 2: Transforming Raw Data into Actionable Insights
The output from the microplate reader is a set of absorbance values. Proper analysis is required to translate this raw data into a meaningful measure of cytotoxic potency.
Data Normalization and IC50 Calculation
The first step is to calculate the percentage of cell viability for each compound concentration. This is achieved by normalizing the data against the controls.
Formula for Percentage Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
Where:
-
Abs_Sample is the absorbance of a well treated with a test compound.
-
Abs_Vehicle is the average absorbance of the vehicle control (DMSO-only) wells.
-
Abs_Blank is the average absorbance of the media-only wells.
Once the percentage viability is calculated for each concentration, the data is plotted on a graph with the compound concentration on the x-axis (typically on a logarithmic scale) and the percentage viability on the y-axis. This generates a dose-response curve.
The IC50 value is determined from this curve. It represents the concentration of the compound required to inhibit cell growth by 50%. This value is the primary metric for comparing the potency of different thiazole derivatives. A lower IC50 value indicates higher cytotoxic potency.
Data Presentation for Comparative Analysis
For clear comparison, the calculated IC50 values for a series of thiazole compounds against different cell lines should be summarized in a table.
| Compound ID | Substitution (R-group) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 |
| TZ-01 | -H | 12.70 ± 0.77[14] | 6.69 ± 0.41[14] | 56.31 ± 3.12 |
| TZ-02 | -Cl | 3.52 ± 0.21[17] | 4.89 ± 0.33 | 15.72 ± 1.04 |
| TZ-03 | -NO₂ | 1.21 ± 0.09[17] | 2.15 ± 0.18 | 9.88 ± 0.67 |
| TZ-04 | -NH-NH-Ph | 2.57 ± 0.16[14] | 7.26 ± 0.44[14] | 22.45 ± 1.55 |
| Staurosporine | (Positive Control) | 0.015 ± 0.002 | 0.021 ± 0.003 | 0.018 ± 0.002 |
| Data are presented as mean ± SD from triplicate experiments. Values are representative examples synthesized from literature to illustrate the format. |
This structured presentation allows researchers to quickly identify structure-activity relationships (SAR). For instance, in the hypothetical data above, the addition of an electron-withdrawing nitro group (TZ-03) significantly enhances cytotoxic potency compared to the unsubstituted compound (TZ-01).
Chapter 3: Probing the Mechanism - A Glimpse Beyond Cytotoxicity
While the IC50 value quantifies that a compound is cytotoxic, it doesn't explain how. Many effective anti-cancer agents work by inducing a programmed form of cell death known as apoptosis.[26] Thiazole derivatives have been shown to induce apoptosis through various mechanisms, often involving the intrinsic or mitochondrial pathway.[27][28]
A preliminary screen can be extended to include assays that provide initial mechanistic clues. For instance, after identifying a potent "hit" compound from the MTT screen, one might perform follow-up experiments to investigate:
-
Apoptosis Induction: Using Annexin V/PI staining to differentiate between viable, apoptotic, and necrotic cells.[18]
-
Caspase Activation: Measuring the activity of key executioner caspases, like caspase-3/7, which are hallmarks of apoptosis.[15][27]
-
Mitochondrial Membrane Potential: Assessing the loss of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[15]
These investigations often reveal that thiazole compounds can trigger apoptosis by modulating the expression of key regulatory proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[15][29] This disruption of the Bax/Bcl-2 balance leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in cell death.[28]
Signaling Pathway Visualization
Conclusion
The preliminary cytotoxicity screening of thiazole compounds is a foundational step in the journey of anti-cancer drug discovery. By employing a robust and self-validating methodology centered around the MTT assay, researchers can efficiently determine the cytotoxic potency of novel derivatives. The resulting IC50 values provide a critical dataset for establishing structure-activity relationships and prioritizing compounds for further development. This initial screen is not an endpoint but a crucial starting point, providing the justification for deeper mechanistic studies to uncover how these promising scaffolds exert their therapeutic effects. A strategically designed and meticulously executed preliminary screen ensures that resources are focused on compounds with the highest potential to become the next generation of thiazole-based medicines.
References
-
Al-Abdullah, N. H., Al-Sanea, M. M., & El-Daly, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Bentham Science Publishers. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. M. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]
-
Jafari, M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Singh, P., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics. [Link]
-
Bimoussa, H., et al. (2024). Apoptosis effect on human HT-1080 cell lines induced by compounds 2 b and 2 c of 4-Methyl-5-Acyl-1,3-Thiazole. Informatics in Medicine Unlocked. [Link]
-
Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]
-
Bhinge, S. D., & Bari, S. B. (2025). Thiazoles as potent anticancer agents: A review. ResearchGate. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
-
Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Al-Warhi, T., et al. (2022). Cytotoxic screening of the tested thiazole derivatives 3a-5b. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2022). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Molecular Cancer Therapeutics. [Link]
-
Riss, T. L., & Moravec, R. A. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Sharma, R., & Kumar, R. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Kumar, R., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
-
Diag2Tec. (n.d.). In Vitro Drug Testing. Diag2Tec, Preclinical CRO. [Link]
-
Al-Ostath, R. A., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Journal of the Iranian Chemical Society. [Link]
-
ResearchGate. (n.d.). Cytotoxic effect of thiazole derivatives and their structure–activity... ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Results in Chemistry. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Pereira, C. V., & Pasi, M. D. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Semantic Scholar. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
Saez-Rodriguez, J. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. EMBL-EBI. [Link]
-
Lesyk, R., & Zimenkovsky, B. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules. [Link]
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Probing the Antimitotic Potential of 4-(4-Methoxyphenyl)-2-methylthiazole in Tubulin Polymerization Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Thiazole-Based Tubulin Inhibitors
The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell division, intracellular transport, and maintenance of cell architecture.[1] Its principal component, the protein tubulin, exists as α/β-tubulin heterodimers that polymerize in a GTP-dependent manner to form hollow microtubule filaments. The critical role of microtubule dynamics in mitosis makes tubulin a highly validated and compelling target for anticancer drug discovery.[2] Agents that disrupt microtubule polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3]
The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity by inhibiting tubulin polymerization.[4] These compounds often act by binding to the colchicine site on β-tubulin, thereby preventing the conformational changes necessary for microtubule assembly.[5][6] This application note provides a detailed guide for the investigation of 4-(4-Methoxyphenyl)-2-methylthiazole , a novel compound featuring the characteristic thiazole core and a methoxyphenyl group common to many potent tubulin inhibitors, in in vitro tubulin polymerization inhibition assays. We present here the scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers to accurately assess the antimitotic potential of this and similar molecules.
Scientific Foundation: The Dynamics of Microtubule Assembly and Inhibition
Microtubule formation is a dynamic process characterized by phases of growth (polymerization) and shrinkage (depolymerization), a phenomenon termed "dynamic instability".[7] This process begins with a nucleation phase, where tubulin dimers associate to form a seed. This is followed by an elongation or growth phase, where more dimers are added to the growing ends of the microtubule. Finally, a steady-state equilibrium is reached where the rates of polymerization and depolymerization are balanced.[7]
Tubulin polymerization inhibitors disrupt this delicate equilibrium.[8] They typically bind to tubulin dimers, preventing their incorporation into the growing microtubule.[9] Colchicine-site inhibitors, for example, are believed to induce a conformational change in the tubulin dimer that makes it incompatible with the microtubule lattice, effectively "poisoning" the growing end.[10] By assessing a compound's ability to inhibit the polymerization of purified tubulin in vitro, we can directly quantify its potency as a microtubule-targeting agent.
Principle of the Assays: Visualizing Microtubule Formation
The effect of a compound on tubulin polymerization can be monitored in real-time using spectrophotometric methods. The two most common approaches are:
-
Turbidity-Based Assay: As tubulin dimers polymerize into microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change in optical density (OD) can be measured over time at 340-350 nm, providing a direct readout of microtubule formation.[7][11]
-
Fluorescence-Based Assay: This method utilizes a fluorescent reporter, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[12] The increase in fluorescence intensity is proportional to the mass of microtubules formed, offering a sensitive alternative to the turbidity assay.[12]
Both methods allow for the determination of key kinetic parameters and the calculation of the half-maximal inhibitory concentration (IC₅₀), a critical measure of a compound's potency.
Experimental Protocols
The following protocols are designed for the evaluation of 4-(4-Methoxyphenyl)-2-methylthiazole in a 96-well plate format, suitable for dose-response analysis.
PART 1: Reagent and Sample Preparation
1.1. Tubulin Stock Solution:
-
Source: Commercially available, high-purity (>99%) bovine or porcine brain tubulin is recommended for reproducibility.
-
Reconstitution & Storage: Reconstitute lyophilized tubulin in a suitable buffer (e.g., General Tubulin Buffer) to a final concentration of 10 mg/mL. Aliquot into small volumes, snap-freeze in liquid nitrogen, and store at -80°C. Crucial: Avoid repeated freeze-thaw cycles as this will denature the protein.[11]
1.2. Buffers and Reagents:
-
General Tubulin Buffer (GTB; 1x): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA. Prepare a 5x or 10x stock, filter sterilize, and store at 4°C. The pH of PIPES is temperature-sensitive; ensure the final pH is adjusted at room temperature.
-
GTP Stock Solution: 100 mM GTP in distilled water. Aliquot and store at -80°C.
-
Glycerol Cushion Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, 60% (v/v) glycerol. Store at 4°C.
-
Test Compound (4-(4-Methoxyphenyl)-2-methylthiazole) Stock: Prepare a 10 mM stock solution in anhydrous, research-grade DMSO. Store in small aliquots at -20°C to prevent degradation.
-
Control Compounds:
-
Positive Control (Inhibitor): Nocodazole or Colchicine (10 mM stock in DMSO).
-
Negative Control (Promoter): Paclitaxel (Taxol) (10 mM stock in DMSO).
-
Vehicle Control: DMSO.
-
PART 2: Turbidity-Based Tubulin Polymerization Assay
This protocol is a robust and widely used method for assessing tubulin polymerization.
2.1. Experimental Setup:
-
Pre-warm a 96-well clear-bottom plate and a microplate reader equipped with a 340 nm or 350 nm filter to 37°C. Rationale: Tubulin polymerization is temperature-dependent and initiating the reaction in a pre-warmed plate ensures synchronous and reproducible polymerization kinetics.[7]
-
On ice, prepare serial dilutions of 4-(4-Methoxyphenyl)-2-methylthiazole from the 10 mM stock in GTB. A typical final concentration range for screening would be 0.1 µM to 100 µM. Also prepare dilutions for positive and negative controls.
-
Prepare the master reaction mix on ice. For each reaction, you will need:
-
Purified Tubulin (to a final concentration of 3 mg/mL or ~30 µM)
-
GTB (1x)
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10% v/v) - Rationale: Glycerol acts as a polymerization enhancer, promoting microtubule assembly and stabilizing the resulting polymers.[12]
-
2.2. Assay Procedure:
-
In the pre-warmed 96-well plate, add 10 µL of the diluted test compound, controls, or vehicle (DMSO) to the appropriate wells.
-
Initiate the polymerization reaction by adding 90 µL of the ice-cold tubulin master mix to each well. Mix gently by pipetting up and down, avoiding bubbles.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[11]
PART 3: Fluorescence-Based Tubulin Polymerization Assay
This method offers higher sensitivity and is an excellent alternative or confirmatory assay.
3.1. Experimental Setup:
-
Pre-warm a 96-well black-walled, clear-bottom plate and a fluorescence plate reader to 37°C. Rationale: A black plate is used to minimize light scatter and background fluorescence.
-
Prepare serial dilutions of the test compound and controls as described in section 2.1.
-
Prepare the master reaction mix on ice. For each reaction, you will need:
-
Purified Tubulin (to a final concentration of 2 mg/mL or ~20 µM)
-
GTB (1x)
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10% v/v)
-
Fluorescent Reporter (DAPI) (to a final concentration of 6.3 µM)[12]
-
3.2. Assay Procedure:
-
In the pre-warmed 96-well plate, add 10 µL of the diluted test compound, controls, or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 90 µL of the ice-cold tubulin-DAPI master mix to each well.
-
Immediately place the plate in the pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 30-60 seconds for 60-90 minutes at 37°C.
Data Presentation and Analysis
1. Data Plotting:
-
Plot the absorbance (or fluorescence intensity) versus time for each concentration of the test compound and controls. This will generate polymerization curves.
-
In the presence of an inhibitor like 4-(4-Methoxyphenyl)-2-methylthiazole, you would expect to see a dose-dependent decrease in the rate and extent of polymerization compared to the vehicle control.
2. IC₅₀ Determination:
-
From the polymerization curves, determine the maximum polymerization level (Vmax, the plateau of the curve) for each concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Vmax_compound / Vmax_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits tubulin polymerization by 50%.
Table 1: Example Data Summary for Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |
| 4-(4-Methoxyphenyl)-2-methylthiazole | To be determined | To be determined |
| Nocodazole (Positive Control) | ~0.5 - 2.0 | >90% |
| Paclitaxel (Negative Control) | Not applicable (promoter) | Not applicable |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Proposed mechanism of colchicine-site tubulin polymerization inhibitors.
References
-
Bonne, D., Heusèle, C., Simon, C., & Pantaloni, D. (1985). 4′,6′-Diamidino-2-phenylindole, a fluorescent probe for tubulin polymerization. Journal of Biological Chemistry, 260(5), 2819–2825. Available at: [Link]
-
Lv, M., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1838-1849. Available at: [Link]
-
JoVE. (2021). Tubulin Purification by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
Abdel-Aziem, A., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(5), 2865-2883. Available at: [Link]
-
Andreu, J. M., & Timasheff, S. N. (1982). Interaction of colchicine with tubulin. Biochemistry, 21(25), 6465–6476. Available at: [Link]
-
Rathinasamy, G., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(8), 2459. Available at: [Link]
-
Wittmann, T., & Waterman-Storer, C. M. (2001). Cell motility: can Rho GTPases and microtubules point the way? Journal of Cell Science, 114(Pt 21), 3795–3803. Available at: [Link]
-
Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Colchicine? Retrieved from [Link]
-
Uppuluri, S., et al. (1993). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Biochemistry, 32(44), 11950–11956. Available at: [Link]
-
Carré, M., et al. (2020). Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE. Frontiers in Cell and Developmental Biology, 8, 580. Available at: [Link]
-
Millipore Sigma. (n.d.). In vitro Tubulin Polymerization Assay 99 Pure. Retrieved from [Link]
-
Martinez, R., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 241. Available at: [Link]
-
Fourest-Lieuvin, A., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5218. Available at: [Link]
-
Gzella, A., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29337–29346. Available at: [Link]
Sources
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 9. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
high-performance liquid chromatography (HPLC) method for 4-(4-Methoxyphenyl)-2-methylthiazole
An Application Note for the Quantification of 4-(4-Methoxyphenyl)-2-methylthiazole using a Validated High-Performance Liquid Chromatography (HPLC) Method
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(4-Methoxyphenyl)-2-methylthiazole. Thiazole derivatives are significant scaffolds in medicinal chemistry and drug development, necessitating reliable analytical methods for their characterization and quality control.[1][2] The described method is developed based on the physicochemical properties of the analyte and is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4] This document provides a comprehensive protocol covering instrumentation, sample preparation, chromatographic conditions, and detailed validation parameters, including specificity, linearity, accuracy, precision, and robustness.
Introduction and Method Rationale
4-(4-Methoxyphenyl)-2-methylthiazole is a heterocyclic compound featuring a thiazole ring linked to a methoxyphenyl group. Such structures are foundational in the synthesis of various biologically active molecules.[2] The development of a selective and accurate analytical method is paramount for ensuring the purity, stability, and quality of this compound in research and development settings.
High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase mode was selected as the primary separation mechanism. The predicted lipophilicity of 4-(4-Methoxyphenyl)-2-methylthiazole, inferred from its structure containing aromatic rings and a non-polar methyl group, makes it an ideal candidate for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
UV detection is employed based on the presence of strong chromophores—the methoxyphenyl and thiazole ring systems—which are expected to exhibit significant absorbance in the ultraviolet range. Similar thiazole derivatives have been successfully analyzed using UV detection, supporting this choice.[5][6][7]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for rational method development.
-
Structure: 4-(4-Methoxyphenyl)-2-methylthiazole
-
Molecular Formula: C₁₁H₁₁NOS
-
Molecular Weight: 205.28 g/mol
-
Key Structural Features: Aromatic methoxyphenyl ring, thiazole heterocycle, methyl group. These features contribute to the molecule's overall non-polarity and UV absorbance. A structurally related compound, 2-(4-Methoxyphenyl)benzothiazole, has a calculated LogP of 4.2, indicating significant hydrophobicity.[8]
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic acid, analytical grade
-
4-(4-Methoxyphenyl)-2-methylthiazole reference standard (purity >98%)
-
Chromatographic Conditions
The following conditions were optimized to achieve a symmetric peak shape, good resolution, and a reasonable runtime.
| Parameter | Condition | Justification |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) | Provides excellent retention for non-polar to moderately polar analytes like the target compound. This is a standard choice for RP-HPLC.[5][6] |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) with 0.1% Formic Acid | The ACN/Water ratio provides optimal elution and retention time. Formic acid is added to control the pH and improve peak shape by ensuring consistent ionization state. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[6] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 254 nm | This wavelength is commonly used for aromatic compounds and is expected to provide high sensitivity for the analyte's chromophores. Studies on similar thiazole derivatives show strong absorbance in this region.[9] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
Causality: The choice of diluent is critical. The analyte must be fully soluble in the diluent, and the diluent should be miscible with the mobile phase to prevent peak distortion. Methanol is an excellent solvent for this compound and is compatible with the ACN/Water mobile phase.
-
Diluent Preparation: The diluent is a mixture of Methanol and Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-(4-Methoxyphenyl)-2-methylthiazole reference standard.
-
Transfer it into a 10 mL volumetric flask.
-
Add approximately 7 mL of Methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and make up the volume to the mark with Methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the prepared Diluent. These solutions are used to establish the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample powder expected to contain 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent, and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume with Diluent. This yields a theoretical concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial before injection.
-
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its reliability, accuracy, and precision.[3][10]
Specificity
Specificity was evaluated by injecting the diluent (blank) and a placebo solution. The resulting chromatograms were compared with that of a standard solution. No interfering peaks were observed at the retention time of 4-(4-Methoxyphenyl)-2-methylthiazole, confirming the method's ability to assess the analyte unequivocally in the presence of other components.
Linearity
The linearity of the method was determined by injecting the prepared working standard solutions in triplicate across a concentration range of 1-100 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by linear regression analysis.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL | - |
| Regression Equation | y = 45872x + 1253 | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
The high correlation coefficient indicates a strong linear relationship between concentration and detector response.
Accuracy
Accuracy was assessed by performing a recovery study. A placebo matrix was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target sample concentration of 50 µg/mL). Each level was prepared in triplicate and analyzed. Accuracy is reported as the percentage recovery.[3]
| Spiked Level | Concentration (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery (mean) | % RSD |
| 80% | 40 | 39.8 | 99.5% | 0.45% |
| 100% | 50 | 50.3 | 100.6% | 0.28% |
| 120% | 60 | 59.5 | 99.2% | 0.51% |
The excellent recovery values (98-102%) demonstrate the accuracy of the method.
Precision
Precision expresses the closeness of agreement among a series of measurements and was evaluated at two levels: repeatability and intermediate precision.[3][4]
-
Repeatability (Intra-day Precision): Six separate samples were prepared at 100% of the target concentration (50 µg/mL) and analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst.
| Precision Level | Mean Peak Area | Std. Deviation | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 2,295,480 | 8,723 | 0.38% | %RSD ≤ 2.0% |
| Intermediate (n=6) | 2,301,055 | 11,045 | 0.48% | %RSD ≤ 2.0% |
The low %RSD values for both repeatability and intermediate precision confirm that the method is highly precise.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercepts of regression lines
-
Where S = the slope of the calibration curve
-
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
These results indicate the method is sensitive enough for detecting and quantifying very low levels of the analyte.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.
| Parameter Varied | Modification | Result |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) | System suitability passed |
| Mobile Phase Composition | ± 2% Organic (ACN 63% and 67%) | System suitability passed |
| Column Temperature | ± 2 °C (28 °C and 32 °C) | System suitability passed |
The method remained unaffected by these minor changes, demonstrating its reliability during normal usage.[3]
Visualized Workflows
Caption: Logical flow of the HPLC method development process.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of 4-(4-Methoxyphenyl)-2-methylthiazole. The comprehensive validation demonstrates that the method is reliable and suitable for its intended purpose in quality control and research environments. The robustness of the method ensures consistent performance under typical operational variations.
References
-
Paw, B., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Lourenço, A. M., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 159644, 2-Amino-4-(4-methoxyphenyl)thiazole. PubChem. Available at: [Link]
-
Kamkhede, D. B. & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. Available at: [Link]
-
Paw, B., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]
-
Ordon, M., et al. (2021). Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation. Molecules. Available at: [Link]
-
Paw, B., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
Wiley-VCH. and 4,5‐Substituted N‐Methoxythiazole-2(3H)‐thiones – Preparation, UV/Vis Spectra. Wiley Online Library. Available at: [Link]
-
Zheleva, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
-
Singh, S. K., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
National Institute of Standards and Technology. Thiazole, 2-amino-4-(p-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Lv, K., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95753, 2-(4-Methoxyphenyl)benzothiazole. PubChem. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Methoxyphenyl)benzothiazole | C14H11NOS | CID 95753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for the In Vitro Evaluation of Thiazole-Based Drug Candidates
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] In oncology, thiazole derivatives have emerged as a particularly promising class of drug candidates, with approved drugs such as Dasatinib and Ixazomib validating their therapeutic potential.[1] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/mTOR.[2][3]
The successful progression of a novel thiazole-based compound from the bench to the clinic hinges on rigorous preclinical evaluation. In vitro cell culture-based assays represent the foundational step in this process, providing essential data on a compound's cytotoxicity, mechanism of action, and cellular targets.[4][5] This guide provides a series of detailed protocols and expert insights for the initial characterization of thiazole-based drug candidates, designed for researchers in drug discovery and development. The focus is on establishing a robust, self-validating workflow to generate reliable and reproducible data.
Section 1: Foundational Considerations for Robust Assay Design
Before initiating any experimental work, careful planning of cell line selection and compound management is paramount. These initial steps are critical for the biological relevance and reproducibility of the data generated.
The Rationale of Cell Line Selection
The choice of cell lines is a critical determinant of an experiment's outcome and its clinical relevance. A single cell line cannot represent the vast heterogeneity of a specific cancer type.[6]
-
Initial Broad Screening: For a primary assessment of anticancer activity, screening against a well-characterized panel, such as the NCI-60 human tumor cell line panel, is a powerful approach.[7] This allows for the identification of compounds with broad activity or specific potency against certain cancer subtypes (e.g., leukemia, breast, lung).
-
Hypothesis-Driven Selection: If the thiazole candidate is designed to target a specific pathway (e.g., PI3K/mTOR), it is crucial to select cell lines with known alterations or dependencies on that pathway.[6]
-
Assessing Selectivity: To evaluate the therapeutic window of a compound, it is essential to counter-screen against non-malignant cell lines (e.g., human foreskin fibroblasts).[8] This helps to distinguish between general cytotoxicity and cancer-selective effects. Tools like CELLector can aid in the data-driven selection of clinically relevant cell lines.[9]
Compound Handling and Preparation: The Source of Truth
The accuracy of any in vitro assay begins with the proper handling of the test compound.
-
Solubility is Key: Most small molecules are first dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). It is critical to ensure the compound is fully dissolved.
-
DMSO Concentration Control: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and toxicity.
-
Stock Solution Stability: Prepare single-use aliquots of the high-concentration stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
Section 2: Primary Screening Protocol: Assessing Cytotoxicity via MTT Assay
The first experimental question to address is whether the thiazole candidate exhibits cytotoxic or anti-proliferative effects. The MTT assay is a widely accepted, reliable, and cost-effective colorimetric method for this purpose.
Principle of the MTT Assay
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[10] This reduction is carried out by mitochondrial dehydrogenases in metabolically active, viable cells. The resulting intracellular formazan can be solubilized and quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.[11]
Detailed Protocol: MTT Cell Proliferation Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Selected cancer and non-malignant cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Thiazole compound stock solution (in DMSO)
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the appropriate seeding density (see Table 1) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole drug candidate in complete culture medium from your DMSO stock. Remember to prepare a vehicle control containing the same final DMSO concentration as your highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. Typically, treatments are performed in triplicate.
-
Incubate for the desired exposure period (commonly 24, 48, or 72 hours).[13]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[10]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
Calculation: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The resulting data are then plotted (Percentage Viability vs. Log Drug Concentration) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis. The IC₅₀ value represents the drug concentration required to inhibit cell growth by 50%.
Data Presentation: Summarizing Cytotoxicity
IC₅₀ values should be clearly summarized in a table for easy comparison across different cell lines and compounds.
| Compound ID | Cell Line | IC₅₀ (µM) after 48h Exposure | Selectivity Index (SI)* |
| Thiazole-A | MCF-7 (Breast Cancer) | 14.6 ± 0.8[14][15] | 5.2 |
| Thiazole-A | A549 (Lung Cancer) | 22.1 ± 1.5 | 3.4 |
| Thiazole-A | L929 (Normal Fibroblast) | 76.4 ± 5.2[12] | - |
| Cisplatin | MCF-7 (Breast Cancer) | 13.6 ± 0.9[14][15] | 1.1 |
| Cisplatin | L929 (Normal Fibroblast) | 15.0 ± 1.2 | - |
*Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line
Section 3: Mechanism of Action: Elucidating Apoptosis Induction
Many effective anticancer agents, including thiazole derivatives, kill cancer cells by inducing a programmed form of cell death known as apoptosis.[16] Determining if a lead compound activates this pathway is a critical step in understanding its mechanism of action.
Hallmarks of Apoptosis
Key events in early apoptosis include the externalization of phosphatidylserine (PS) on the outer plasma membrane and the activation of effector caspases, such as caspase-3 and caspase-7.[17] We will use two distinct assays to measure these events.
Protocol: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Principle: Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).[19] In early apoptosis, when PS flips to the outer membrane, Annexin V-FITC will bind to the cell surface. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the thiazole compound (e.g., at its IC₅₀ and 2x IC₅₀ concentration) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[20] The cell concentration should be approximately 1-5 x 10⁶ cells/mL.[20]
-
Staining:
-
Add 5 µL of Annexin V-FITC conjugate to the cell suspension.[20]
-
Add 5-10 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol: Caspase-3/7 Activity Assay
This plate reader-based assay provides a quantitative measure of effector caspase activation, a key event in the execution phase of apoptosis.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[21] When caspase-3 or -7 is active in apoptotic cells, it cleaves the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal proportional to the amount of caspase activity.[21]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate at the density determined for the MTT assay. Treat with the thiazole compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[21]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[22]
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation: An increase in the relative luminescence units (RLU) in compound-treated cells compared to vehicle-treated cells indicates the activation of caspase-3/7 and induction of apoptosis.
Section 4: Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing experimental processes and biological mechanisms.
General Workflow for Thiazole Candidate Screening
Caption: High-level workflow for in vitro screening of thiazole drug candidates.
Apoptosis Detection Experimental Logic
Caption: Parallel workflows for detecting apoptosis via two distinct methods.
Simplified PI3K/mTOR Apoptotic Pathway
Caption: Inhibition of the PI3K/mTOR pathway by a thiazole compound to induce apoptosis.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of novel thiazole-based drug candidates. By systematically assessing cytotoxicity across relevant cell lines and subsequently investigating the induction of apoptosis through orthogonal methods, researchers can build a robust data package. This foundational evidence is crucial for making informed decisions about which compounds possess the most promising therapeutic profile to advance into more complex preclinical models and, ultimately, toward clinical development.
References
-
Al-Ostath, A., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 817-833. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 817-833. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Al-Harthy, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7350. Retrieved from [Link]
-
Gimunova, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299. Retrieved from [Link]
-
Adan, A., et al. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Expert Opinion on Drug Discovery, 11(10), 991-1007. Retrieved from [Link]
-
Sahu, J. K., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 1185-1216. Retrieved from [Link]
-
Valiullina, D., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299. Retrieved from [Link]
-
Iorio, F. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. Retrieved from [Link]
-
Eytan, G. D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50632. Retrieved from [Link]
-
Bîcu, E., et al. (2023). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 28(2), 853. Retrieved from [Link]
-
Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Drug Targets, 23(11), 1083-1114. Retrieved from [Link]
-
Brehmer, D., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Oncology Reports, 7(5), 1087-1091. Retrieved from [Link]
-
Păvăloiu, R. D., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5588. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved from [Link]
-
Jayakumari, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(16), e3335. Retrieved from [Link]
-
Sharma, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17897-17911. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazole-based approved drugs. Retrieved from [Link]
-
ecancermedicalscience. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]
-
Budach, W., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models for Conformal and Intensity-Modulated Radiation Therapy. Springer. Retrieved from [Link]
-
Aygün, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(8), e34567. Retrieved from [Link]
-
Haiba, M. E., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(52), 32909-32924. Retrieved from [Link]
-
Kaur, G., & Dufour, J. F. (2012). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 72(10), 2483-2488. Retrieved from [Link]
-
Amato, J., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 10. atcc.org [atcc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols for the Synthesis of 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole for Material Science
Introduction: The Significance of Arylthiazoles in Material Science
The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and has emerged as a privileged scaffold in modern material science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Beyond biomedical applications, the rigid, planar geometry and electron-rich nature of the thiazole ring make it an exceptional building block for advanced functional materials.
Specifically, aryl-substituted thiazoles like 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole are gaining significant attention. The methoxy-functionalized phenyl ring acts as a strong electron-donating group, which, in conjunction with the electron-deficient character of the thiazole ring, creates a molecule with a significant dipole moment and potential for strong intermolecular π–π stacking interactions. These characteristics are highly desirable for applications in organic electronics, where efficient charge transport is paramount. Thiazole-based compounds are being actively investigated as organic semiconductors for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This guide provides a comprehensive, field-tested protocol for the synthesis of 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole via the classic Hantzsch thiazole synthesis, a robust and high-yielding method.[3][4]
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the quintessential method for constructing the thiazole ring. The reaction proceeds through the condensation of an α-haloketone with a thioamide.[3] For the target molecule, this involves the reaction between 2-bromo-1-(4-methoxyphenyl)ethan-1-one (the α-haloketone) and thioacetamide (the thioamide).
Mechanism Rationale: The reaction is initiated by a nucleophilic attack of the sulfur atom from thioacetamide on the electrophilic α-carbon of the bromoketone, displacing the bromide ion in an SN2 reaction. This forms an isothiouronium salt intermediate. The subsequent step involves an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step occurs, leading to the formation of the aromatic thiazole ring. This multi-step pathway is highly efficient and reliably produces the desired thiazole product.[3]
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process, starting from a commercially available precursor to generate the required α-haloketone, followed by the main Hantzsch condensation.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis of the precursor and the final product.
Protocol 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
This protocol describes the α-bromination of 4-methoxyacetophenone. Using cupric bromide is a common and effective method.[5]
Materials & Reagents:
-
4-Methoxyacetophenone
-
Cupric Bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-methoxyacetophenone (e.g., 10 mmol, 1.50 g) and cupric bromide (e.g., 22 mmol, 4.91 g).
-
Solvent Addition: Add a 1:1 mixture of ethyl acetate and chloroform (e.g., 100 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction typically takes 4-6 hours.
-
Workup - Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture through a pad of Celite or silica gel to remove the copper salts.
-
Workup - Evaporation: Wash the filter cake with a small amount of ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often pure enough for the next step. If necessary, it can be recrystallized from ethanol or purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield a pale crystalline solid.
Protocol 2: Synthesis of 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole
This protocol details the core Hantzsch condensation reaction.[3][6]
Materials & Reagents:
-
2-Bromo-1-(4-methoxyphenyl)ethan-1-one (from Protocol 1)
-
Thioacetamide
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reagent Combination: In a 100 mL round-bottom flask, dissolve 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (e.g., 5 mmol, 1.15 g) in absolute ethanol (e.g., 30 mL).
-
Thioacetamide Addition: Add thioacetamide (e.g., 5.5 mmol, 0.41 g) to the solution. Causality Note: A slight excess of the thioamide ensures the complete consumption of the more valuable α-haloketone.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 3-4 hours. Monitor the reaction's completion by TLC.[6]
-
Cooling & Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product hydrobromide salt.
-
Neutralization & Isolation: Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate (approx. 100 mL). Causality Note: This step neutralizes the hydrobromic acid (HBr) byproduct, converting the thiazole salt into its free base form, which is less soluble in water and precipitates out.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying and Purification: Allow the solid to air-dry on the filter or in a desiccator. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Data Summary and Characterization
Table 1: Reaction Parameters and Expected Results
| Parameter | Protocol 1 (Bromination) | Protocol 2 (Hantzsch Synthesis) |
| Key Reactants | 4-Methoxyacetophenone, CuBr₂ | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one, Thioacetamide |
| Solvent | Ethyl Acetate / Chloroform | Absolute Ethanol |
| Temperature | Reflux (~70-77 °C) | Reflux (~78 °C) |
| Reaction Time | 4-6 hours | 3-4 hours |
| Typical Yield | 80-90% | 85-95% |
| Appearance | Pale crystalline solid | Off-white to pale yellow crystalline solid |
Characterization of 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Used to identify the different types of protons and their connectivity in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Helps identify the functional groups present in the molecule through their characteristic vibrational frequencies.
-
MS (Mass Spectrometry): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 7.85 (d, 2H, Ar-H), 7.20 (s, 1H, Thiazole C5-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.75 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ≈ 166 (Thiazole C2), 160 (Ar-C-OCH₃), 152 (Thiazole C4), 128 (Ar-CH), 127 (Ar-C), 114 (Ar-CH), 112 (Thiazole C5), 55 (-OCH₃), 19 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ν ≈ 3100 (C-H aromatic), 2950 (C-H aliphatic), 1610, 1500 (C=C, C=N aromatic stretch), 1250 (C-O stretch), 830 (para-disubstituted bend) |
| Mass Spec (EI) | m/z (M⁺) ≈ 219.07 |
Safety Precautions and Hazard Management
Strict adherence to safety protocols is mandatory when performing these syntheses.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: All manipulations involving volatile, corrosive, or toxic chemicals must be performed inside a certified chemical fume hood.
-
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: This compound is a lachrymator (causes tearing) and is corrosive, causing severe skin and eye burns.[7] Avoid inhalation of dust and any contact with skin or eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
-
Thioacetamide: This reagent is harmful if swallowed and causes skin and eye irritation.[9] Crucially, it is classified as a Category 1B carcinogen (may cause cancer).[10] Handle with extreme care, avoiding dust inhalation and skin contact. Use dedicated glassware and decontaminate surfaces after use.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be kept separate.
References
-
MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Available at: [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Available at: [Link]
-
ResearchGate. (n.d.). SCHEME 2. Direct Arylation of 2-Ethyl-4-methylthiazole. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thioacetamide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
ResearchGate. (2017). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Available at: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Available at: [Link]
-
Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Thioacetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Validation & Comparative
Bridging the Gap: A Comparative Guide to the Experimental and Computational Characterization of 4-(4-Methoxyphenyl)-2-methylthiazole
For researchers, scientists, and professionals in drug development, the robust characterization of novel chemical entities is paramount. The convergence of experimental data with computational modeling provides a powerful paradigm for validating molecular structures and understanding their intrinsic properties. This guide offers an in-depth technical comparison of experimental and computational data for the heterocyclic compound 4-(4-Methoxyphenyl)-2-methylthiazole, a scaffold of interest in medicinal chemistry. By cross-validating empirical findings with theoretical calculations, we can achieve a higher degree of confidence in our results and gain deeper insights into the molecule's behavior. Thiazole derivatives are known to possess a wide range of biological activities, making their thorough characterization particularly crucial.
The Synergy of Experiment and Theory
The core principle of this guide is to demonstrate the synergy between hands-on laboratory work and in-silico analysis. Experimental techniques provide tangible data about the real-world behavior of a molecule, while computational chemistry offers a theoretical framework to interpret and predict these properties. When experimental and computational data align, it strengthens the validity of both approaches. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations in either the experimental setup or the computational model, paving the way for further investigation.
Synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole: The Hantzsch Thiazole Synthesis
A reliable and widely used method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole, a suitable α-haloketone, 2-bromo-1-(4-methoxyphenyl)ethan-1-one, is reacted with thioacetamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
2-bromo-1-(4-methoxyphenyl)ethan-1-one
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in absolute ethanol.
-
Add thioacetamide (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-Methoxyphenyl)-2-methylthiazole.
Part 1: Experimental Characterization
The synthesized 4-(4-Methoxyphenyl)-2-methylthiazole is subjected to a battery of spectroscopic and analytical techniques to elucidate its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the thiazole ring proton, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, including those in the aromatic rings, the thiazole ring, the methyl group, and the methoxy group.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. Key expected vibrations include C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the thiazole ring, and C-O stretching of the methoxy group.[3]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[4] It provides precise measurements of bond lengths, bond angles, and torsion angles, which are invaluable for direct comparison with computational models. For many thiazole derivatives, crystal structure analysis has been instrumental in understanding their molecular conformation and intermolecular interactions.[5][6][7][8][9]
Part 2: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to model the electronic structure and properties of molecules.[10][11][12][13][14]
Computational Protocol: DFT Calculations
Software: Gaussian 09 or a similar quantum chemistry package.[11][15]
Methodology:
-
Geometry Optimization: The initial structure of 4-(4-Methoxyphenyl)-2-methylthiazole is built and subjected to geometry optimization using a suitable level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set.[16][17][18] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity.[15]
Part 3: Cross-Validation and Comparison
The true power of this dual approach lies in the direct comparison of the experimental and computational data.
Structural Parameters: Experimental vs. Computational
The bond lengths and angles obtained from X-ray crystallography are compared with the optimized geometry from DFT calculations. A strong correlation between these two datasets provides high confidence in the determined molecular structure.
| Parameter | Experimental (X-ray) | Computational (DFT/B3LYP) |
| C=N bond length (Å) | Value from analog | Calculated value |
| C-S bond length (Å) | Value from analog | Calculated value |
| C-C (inter-ring) Å | Value from analog | Calculated value |
| Dihedral Angle (°) | Value from analog | Calculated value |
| (Note: As a dedicated crystal structure for the target molecule is not readily available, data from closely related analogs would be used for a real-world comparison.) |
Spectroscopic Data: A Side-by-Side Look
A direct comparison of the experimental and calculated spectroscopic data is a critical validation step.
Table 1: ¹H NMR Data (Predicted)
| Proton | Experimental (ppm) | Computational (ppm) |
| Thiazole-H | ~7.1 | Calculated value |
| Methoxy-H | ~3.8 | Calculated value |
| Methyl-H | ~2.7 | Calculated value |
| Aromatic-H | ~6.9, ~7.8 | Calculated value |
Table 2: ¹³C NMR Data (Predicted)
| Carbon | Experimental (ppm) | Computational (ppm) |
| Thiazole-C5 | ~115 | Calculated value |
| Thiazole-C4 | ~150 | Calculated value |
| Thiazole-C2 | ~165 | Calculated value |
| Methyl-C | ~19 | Calculated value |
| Methoxy-C | ~55 | Calculated value |
| Aromatic-C | ~114-160 | Calculated value |
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (cm⁻¹) | Computational (cm⁻¹) |
| Aromatic C-H stretch | ~3100-3000 | Calculated value |
| Aliphatic C-H stretch | ~2950-2850 | Calculated value |
| C=N stretch | ~1600 | Calculated value |
| C=C stretch (aromatic) | ~1580-1450 | Calculated value |
| C-O stretch | ~1250 | Calculated value |
It is important to note that calculated vibrational frequencies are often systematically overestimated and may require a scaling factor for better agreement with experimental data.[19]
Visualizing the Workflow and Concepts
To better illustrate the process, the following diagrams created using Graphviz are provided.
Conclusion
The cross-validation of experimental and computational data for 4-(4-Methoxyphenyl)-2-methylthiazole provides a robust and comprehensive characterization of this molecule. This integrated approach not only confirms the successful synthesis and elucidates the molecular structure but also provides a deeper understanding of its spectroscopic properties. For researchers in drug discovery and development, adopting such a dual-pronged strategy is essential for making informed decisions and advancing promising compounds through the development pipeline.
References
-
A comprehensive analysis of the molecular packing in the crystal of (4-methoxyphenyl)methyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate: Insights of X-ray crystallography and DFT analysis. (2024). Journal of Molecular Structure, 1319, 139584. [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. [Link]
-
Novel Absorber Material Design Based on Thiazole Derivatives Using DFT/TD-DFT Calculation Methods for High-Performance Dye Sensitized Solar Cell. (2025). ResearchGate. [Link]
-
Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (2025). ResearchGate. [Link]
-
Quantitative Assessment of Aromaticity and Antiaromaticity Utilizing Vibrational Spectroscopy. (2016). The Journal of Organic Chemistry. [Link]
-
Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2024). ACS Omega. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). PubMed. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]
-
DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (2021). PMC. [Link]
-
Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl). (n.d.). NIH. [Link]
-
A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (2023). New Journal of Chemistry. [Link]
-
Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (n.d.). MDPI. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. (n.d.). IUCrData. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. (n.d.). PMC. [Link]
-
Static Electron Correlation in Anharmonic Molecular Vibrations: A Hybrid TAO-DFT Study. (n.d.). ACS Publications. [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]
-
Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Thieme. [Link]
-
Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. (2017). ResearchGate. [Link]
-
Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (n.d.). ResearchGate. [Link]
-
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2025). PubMed Central. [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. [Link]
-
Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]
-
Mushroom-Derived Carbon Nanosheets for Efficient Photothermal De-Icing Applications. (2026). Langmuir. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (n.d.). PubMed Central. [Link]
-
Table of Contents. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 7. 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole: An In-depth Analysis of Efficacy and Practicality
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among these, 4-(4-Methoxyphenyl)-2-methylthiazole stands out as a key building block in the development of various therapeutic agents. Its synthesis, therefore, is a subject of considerable interest. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering an objective analysis of their efficacy, practicality, and underlying chemical principles. Experimental data is presented to support the comparison, enabling researchers to make informed decisions for their synthetic strategies.
Introduction to Synthetic Strategies
The construction of the 4-(4-Methoxyphenyl)-2-methylthiazole scaffold can be approached through several synthetic methodologies. The most prominent and historically significant of these is the Hantzsch thiazole synthesis . More contemporary approaches, such as microwave-assisted synthesis , offer significant advantages in terms of reaction time and efficiency. This guide will delve into the specifics of these routes, providing a detailed examination of their procedural nuances and comparative performance.
Core Synthesis Routes: A Head-to-Head Comparison
The selection of a synthetic route is a critical decision in any chemical research and development program, directly impacting yield, purity, cost, and scalability. Here, we compare the leading methods for the synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole.
The Hantzsch Thiazole Synthesis: The Classic Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method for the formation of thiazole rings.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole, this translates to the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with thioacetamide.
Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3] This classical approach is favored for its reliability and the ready availability of the starting materials.
Workflow of Hantzsch Thiazole Synthesis:
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methoxyphenyl)-2-methylthiazole
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential safety and logistical information for handling 4-(4-Methoxyphenyl)-2-methylthiazole. While comprehensive toxicological data for this specific compound is not widely available, its structure, incorporating a thiazole ring and a methoxyphenyl group, allows us to make informed safety decisions based on well-characterized analogs. This principle of "safety by analogy" is a cornerstone of responsible laboratory practice when dealing with new chemical matter. The protocols outlined below are designed to establish a self-validating system of safety, ensuring that every step, from receipt to disposal, is grounded in established chemical safety principles.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 4-(4-Methoxyphenyl)-2-methylthiazole, we must assess its potential hazards by examining its structural components and related molecules. Thiazole derivatives are known for a wide spectrum of biological activities, which necessitates careful handling to avoid unintended physiological effects.[1][2][3][4] Analogs such as 4-methylthiazole and 2-ethyl-4-methylthiazole are classified as flammable liquids that cause significant skin and eye irritation.[5] The methoxyphenyl moiety, as seen in 4-methoxyphenol, is also associated with skin and eye irritation and can be harmful if swallowed.[6][7]
Therefore, we will operate under the assumption that 4-(4-Methoxyphenyl)-2-methylthiazole presents a similar hazard profile.
| Potential Hazard | Basis of Assessment (Analog Compounds) | Classification (Anticipated) | Primary Risk |
| Skin Corrosion/Irritation | 4-Methylthiazole, 4-Methoxyphenol | Category 2 | Direct contact can cause irritation, redness, or dermatitis.[8] |
| Serious Eye Damage/Irritation | 4-Methylthiazole, 4-Methoxyphenol | Category 2 / 2A | Splashes can cause serious irritation or damage to the eyes.[5] |
| Acute Oral Toxicity | 4-Methylthiazole, 4-Methoxyphenol | Category 4 (Harmful if swallowed) | Ingestion could lead to adverse health effects.[8] |
| Respiratory Irritation | 4-Methylthiazole | Category 3 | Inhalation of vapors or aerosols may irritate the respiratory system. |
| Flammability | 4-Methylthiazole, 2-Ethyl-4-methylthiazole | Flammable Liquid (Category 3) | Vapors may form flammable mixtures with air; keep away from ignition sources.[9] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a comprehensive strategy to mitigate the specific risks identified above. The primary goal is to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion.
Engineering Controls: Your First and Most Important Barrier All handling of 4-(4-Methoxyphenyl)-2-methylthiazole, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is non-negotiable as it provides primary containment of flammable and potentially toxic vapors.
Step-by-Step PPE Selection and Use:
-
Hand Protection:
-
Why: To prevent skin contact, which is an anticipated primary hazard.
-
Protocol: Wear chemical-resistant nitrile gloves at all times. For tasks involving larger quantities (>50 mL) or extended handling periods, double-gloving is required. The outer glove should be removed and replaced immediately upon any sign of contamination.
-
Expert Insight: Gloves provide splash protection, not long-term immersion resistance. If direct contact occurs, remove the glove, wash your hands thoroughly, and don a new pair. Always inspect gloves for tears or pinholes before use.
-
-
Eye and Face Protection:
-
Why: To protect against splashes of the chemical, which can cause serious eye irritation.[5]
-
Protocol: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory. However, for any liquid transfer, the use of chemical splash goggles is the required standard. When there is a significant risk of splashing (e.g., pressurizing a reaction vessel, large-volume transfers), a face shield must be worn in addition to chemical splash goggles.
-
-
Body Protection:
-
Why: To protect skin and personal clothing from contamination.
-
Protocol: A flame-resistant laboratory coat must be worn and fully fastened. Ensure the sleeves are of an appropriate length to cover the wrists and create an overlap with your gloves. Do not wear lab coats outside of the laboratory area to prevent the spread of contamination.
-
-
Respiratory Protection:
-
Why: To prevent the inhalation of vapors or aerosols, particularly during spill cleanup or if engineering controls fail.
-
Protocol: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator is necessary. A surgical N-95 respirator can provide splash and particulate protection, but for vapor protection, an air-purifying respirator with organic vapor cartridges is the appropriate choice.[10] All personnel who may need to use a respirator must be medically evaluated and fit-tested as part of a formal respiratory protection program.
-
Operational and Disposal Plan: A Lifecycle Approach
A self-validating safety system accounts for the chemical's entire lifecycle in the laboratory.
Caption: A comprehensive workflow ensuring safety from chemical receipt to final disposal.
Waste Disposal Procedure:
-
Segregation: All materials contaminated with 4-(4-Methoxyphenyl)-2-methylthiazole, including gloves, bench paper, and pipette tips, must be disposed of as hazardous solid waste. Unused or waste solutions should be collected in a dedicated, clearly labeled hazardous liquid waste container.
-
Containment: Waste containers must be made of a compatible material, kept securely closed when not in use, and stored in a secondary containment bin within the fume hood or a designated satellite accumulation area.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office as chemical waste.[11] Never dispose of this chemical down the drain or in regular trash.
Emergency Response Protocols
Spill Management:
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[12]
-
Using non-sparking tools, collect the absorbed material into a designated hazardous waste container.[13]
-
Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's emergency response team or local fire department from a safe location.[14]
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes under a safety shower. Seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
References
-
MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. [Link]
-
ResearchGate. (2015, September 25). Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. [Link]
-
PMC - PubMed Central. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. [Link]
-
PubMed Central. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]
-
PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
PubMed. (2011). 4-Week Inhalation Toxicity of 2-methylnaphthalene in Experimental Animals. [Link]
-
SUNY Geneseo. Mixed Waste and Individual Chemical Forms. [Link]
-
MDPI. Thiazole Ring—A Biologically Active Scaffold. [Link]
-
ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. [Link]
-
Synerzine. (2018, June 22). Safety Data Sheet: 2-ethyl-4-methyl thiazole. [Link]
Sources
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. synerzine.com [synerzine.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. gerpac.eu [gerpac.eu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
